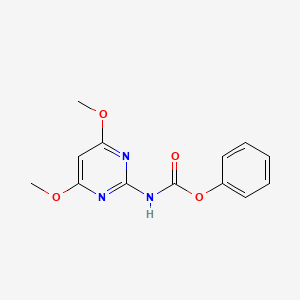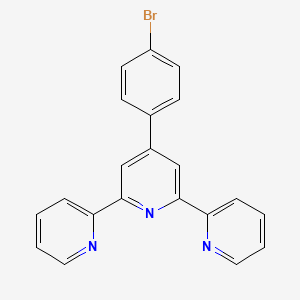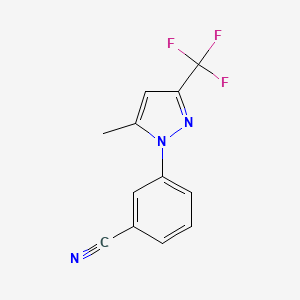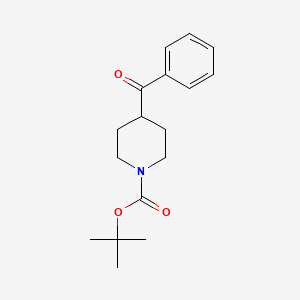
Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate
Übersicht
Beschreibung
Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate is a chemical compound that has been studied for its potential applications in various fields, including agriculture and pharmaceuticals. It is an intermediate in the synthesis of antitumor drugs and has been used in the creation of small molecular inhibitors for anti-tumor treatments . The compound has also been explored for its herbicidal activities, although preliminary bioassays indicated no significant herbicidal activities at certain concentrations .
Synthesis Analysis
The synthesis of this compound involves multiple steps, starting from basic chemical precursors such as 6-chloropyrimidine-4-amine. The process includes acylation and nucleophilic substitution reactions. The structures of the intermediates and the final product are typically confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . Another related compound, n-propyl-4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino] benzoate, was synthesized through a reaction involving 2-methanesulfonyl-4,6-dimethoxy pyrimidine, showcasing the versatility of dimethoxypyrimidin-2-yl derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray diffraction, revealing details such as crystal systems, space groups, and bond angles. For instance, the structure of n-propyl-4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino] benzoate was found to have a monoclinic space group with specific bond angles and dihedrals, indicating a boat-like conformation . These structural analyses are crucial for understanding the physical and chemical properties of the compounds.
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives has been explored in various contexts. For example, the synthesis of formamide derivatives using a dimethoxypyrimidin-2-yl moiety as a starting material has been reported, although the resulting compounds showed no herbicidal activity . Additionally, the reactivity of dimethoxypyrimidin-2-yl derivatives in the synthesis of fluorescent labeling reagents for carboxylic acids has been investigated, demonstrating the compound's potential in analytical chemistry applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are influenced by their molecular structures. For instance, the crystal and molecular structures of methoxyphenyl-N-pyridinylcarbamates, which are structurally related, have been studied to understand their conformational behavior and hydrogen bonding patterns . These properties are essential for predicting the behavior of these compounds in various environments and for their potential applications in drug design and agricultural chemicals.
Wissenschaftliche Forschungsanwendungen
Synthesis of Antitumor Agents
Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate derivatives have been explored for their potential in the synthesis of antitumor drugs. For example, the compound has served as an intermediate in the synthesis of small molecular inhibitors targeting cancer cells. Through steps including acylation and nucleophilic substitution, researchers have synthesized key intermediates for antitumor drug development, optimizing the synthetic methods to improve yields and confirm the structures of intermediates through MS and 1H NMR techniques (Gan et al., 2021).
Molecular Structure and Spectral Studies
The molecular structure and spectra of this compound derivatives have been studied to understand their chemical properties better. Using density functional theory (B3LYP method) and different basis sets, researchers have determined equilibrium geometry parameters and maximal absorption wavelengths, providing insights into the molecule's symmetry and energy gap. This fundamental knowledge aids in the design of more efficient compounds in various applications (Ding, 2008).
Herbicidal Activity Exploration
Significant research has gone into exploring the herbicidal activities of this compound derivatives. Various derivatives have been synthesized and tested for their efficacy against weeds, contributing to the development of novel herbicides. Preliminary bioassays have indicated diverse results, from compounds showing no herbicidal activities to others potentially serving as broad-spectrum herbicidal ingredients, demonstrating the chemical's versatility in agricultural applications (Li Yuan-xiang, 2011; Zheng-Min Yang et al., 2008).
Pharmaceutical Prodrug Development
Phenyl carbamates, including derivatives of this compound, have been evaluated for their potential as prodrug forms. These compounds aim to protect phenolic drugs against first-pass metabolism, enhancing the bioavailability and efficacy of therapeutic agents. Through the synthesis and evaluation of various phenyl carbamate esters, researchers have explored stable and efficient prodrug forms for phenolic drugs, significantly impacting drug delivery systems (Hansen et al., 1992).
Safety and Hazards
Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-18-10-8-11(19-2)15-12(14-10)16-13(17)20-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESPVSMSORHLAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)OC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10888694 | |
| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
89392-03-0 | |
| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89392-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089392030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate in the synthesis of herbicides?
A1: this compound serves as a crucial building block in synthesizing certain herbicides, specifically sulfonylurea herbicides. [, , ] It acts as a reactant that introduces the 4,6-dimethoxypyrimidine ring, a common structural feature in this class of herbicides.
Q2: Can you elaborate on the specific reactions where this compound is utilized in herbicide synthesis?
A2: Certainly. In the synthesis of sulfosulfuron, this compound reacts with 2-ethylsulfonylimidazopyridine-3-sulfonamide in the final step. [] Similarly, in the production of halosulfuron-methyl, it reacts with 3-chloro-1-methyl-5-sulfamoylpyrazole-4-carboxylate. [] Both reactions result in the formation of the final sulfonylurea herbicide molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B1337407.png)








![1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-](/img/structure/B1337438.png)


